molecular formula C18H12N2O5 B14880954 N-Naphthalen-2-yl-3-nitro-phthalamic acid

N-Naphthalen-2-yl-3-nitro-phthalamic acid

Cat. No.: B14880954
M. Wt: 336.3 g/mol
InChI Key: YBCFXEXIXKNMBT-UHFFFAOYSA-N
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Description

N-Naphthalen-2-yl-3-nitro-phthalamic acid is an organic compound that belongs to the class of naphthalene derivatives These compounds are characterized by the presence of a naphthalene ring, which is a fused pair of benzene rings

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-Naphthalen-2-yl-3-nitro-phthalamic acid typically involves the nitration of naphthalene followed by the formation of the phthalamic acid derivative. One common method involves the reaction of naphthalene with nitric acid to introduce the nitro group, followed by the reaction with phthalic anhydride to form the phthalamic acid derivative .

Industrial Production Methods

Industrial production of this compound may involve large-scale nitration processes using continuous flow reactors to ensure consistent quality and yield. The use of catalysts and optimized reaction conditions can enhance the efficiency of the production process .

Chemical Reactions Analysis

Types of Reactions

N-Naphthalen-2-yl-3-nitro-phthalamic acid can undergo various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include reducing agents like hydrogen gas or metal hydrides for reduction reactions, and oxidizing agents like potassium permanganate for oxidation reactions. The reactions typically require controlled temperatures and pressures to ensure the desired outcomes .

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, reduction of the nitro group can yield N-Naphthalen-2-yl-3-amino-phthalamic acid, while oxidation can produce various oxidized derivatives .

Scientific Research Applications

N-Naphthalen-2-yl-3-nitro-phthalamic acid has several scientific research applications:

Mechanism of Action

The mechanism of action of N-Naphthalen-2-yl-3-nitro-phthalamic acid involves its interaction with specific molecular targets and pathways. The nitro group can undergo reduction to form reactive intermediates that interact with cellular components, leading to various biological effects. The compound may also inhibit specific enzymes or receptors, contributing to its biological activity .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

N-Naphthalen-2-yl-3-nitro-phthalamic acid is unique due to its specific combination of a naphthalene ring and a nitro-phthalamic acid moiety. This combination imparts distinct chemical and biological properties, making it a valuable compound for various applications .

Properties

Molecular Formula

C18H12N2O5

Molecular Weight

336.3 g/mol

IUPAC Name

2-(naphthalen-2-ylcarbamoyl)-3-nitrobenzoic acid

InChI

InChI=1S/C18H12N2O5/c21-17(16-14(18(22)23)6-3-7-15(16)20(24)25)19-13-9-8-11-4-1-2-5-12(11)10-13/h1-10H,(H,19,21)(H,22,23)

InChI Key

YBCFXEXIXKNMBT-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C2C=C(C=CC2=C1)NC(=O)C3=C(C=CC=C3[N+](=O)[O-])C(=O)O

solubility

35.4 [ug/mL] (The mean of the results at pH 7.4)

Origin of Product

United States

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